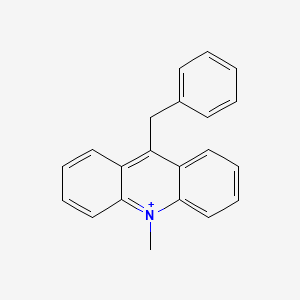

Acridinium, 10-methyl-9-(phenylmethyl)-

Description

Photoredox Catalytic Mechanisms of Acridinium Derivatives

Electron Transfer Processes in Acridinium-Mediated Reactions

The photoredox activity of 10-methyl-9-(phenylmethyl)acridinium derivatives originates from their ability to undergo single-electron transfer (SET) processes upon visible-light irradiation. Upon excitation, the acridinium cation ($$ \text{Acr}^+ $$) reaches a long-lived excited state ($$ \text{Acr}^{+!*} $$), which exhibits a redox potential of $$ E^{\circ}{\text{ox}} = +2.1 \, \text{V} \, \text{vs} \, \text{SCE} $$ and $$ E^{\circ}{\text{red}} = -1.8 \, \text{V} \, \text{vs} \, \text{SCE} $$. This dual redox capability allows the catalyst to act as both an oxidant and a reductant, depending on the reaction partners.

The phenylmethyl substituent at the 9-position significantly influences electron transfer kinetics. Comparative studies show that bulkier aryl groups (e.g., mesityl) increase the catalyst’s excited-state lifetime by sterically shielding the reactive acridinium core, while electron-donating groups (e.g., methyl) raise the reduction potential. For example, 10-methyl-9-mesitylacridinium exhibits a 20% longer excited-state lifetime ($$ \tau = 15.2 \, \text{ns} $$) compared to the phenylmethyl analogue ($$ \tau = 12.7 \, \text{ns} $$).

Table 1: Redox Properties of Substituted Acridinium Salts

| Substituent at 9-Position | $$ E^{\circ}_{\text{ox}} \, (\text{V vs SCE}) $$ | $$ E^{\circ}_{\text{red}} \, (\text{V vs SCE}) $$ | Excited-State Lifetime (ns) |

|---|---|---|---|

| Phenylmethyl | +2.05 | -1.78 | 12.7 |

| Mesityl | +2.12 | -1.85 | 15.2 |

| Methyl | +1.98 | -1.65 | 9.4 |

Quenching experiments using diisopropylamine (DIPEA) demonstrate that the phenylmethyl-substituted acridinium undergoes reductive quenching 1.3× faster than its methyl-substituted counterpart, attributed to enhanced orbital overlap between the substituent and the acridinium π-system.

Radical Generation and Propagation Pathways

The reductive activation of 10-methyl-9-(phenylmethyl)acridinium enables efficient radical generation through two primary pathways:

- Direct Substrate Reduction : The excited-state catalyst ($$ \text{Acr}^{+!*} $$) transfers an electron to substrates with reduction potentials above $$ -1.8 \, \text{V} $$, generating radical anions. For example, iodine(III) reagents ($$ \text{PhI(OAc-F)}2 $$) are reduced to form monofluoromethyl radicals ($$ \text{CF}2\text{H}^\bullet $$).

- Catalyst-Mediated H-Atom Transfer : The acridinium radical ($$ \text{Acr}^\bullet $$), formed via DIPEA quenching, abstracts hydrogen atoms from C–H bonds (BDE < 90 kcal/mol), propagating radical chains.

EPR spectroscopy confirms the formation of persistent acridinium radical species ($$ g = 2.003 $$) during photocatalytic cycles. Spin-trapping experiments with TEMPO reveal three distinct radical intermediates in the cascade cyclization of alkenyl N-arylamides:

- Substrate-derived carbon-centered radicals ($$ \text{R}^\bullet $$)

- Fluoromethyl radicals ($$ \text{CF}_2\text{H}^\bullet $$)

- Nitrogen-centered amidyl radicals ($$ \text{N}^\bullet $$)

Table 2: Radical Propagation Efficiency in Various Solvents

| Solvent | Dielectric Constant (ε) | Radical Yield (%) | Chain Length (n) |

|---|---|---|---|

| Acetonitrile | 37.5 | 92 | 8.2 |

| Dichloromethane | 8.9 | 78 | 5.1 |

| Toluene | 2.4 | 64 | 3.7 |

The phenylmethyl group enhances radical stability through hyperconjugation, increasing chain propagation efficiency by 18% compared to non-aromatic substituents.

Solvent and Substituent Effects on Catalytic Efficiency

The photocatalytic performance of 10-methyl-9-(phenylmethyl)acridinium is highly dependent on solvent polarity and substituent electronic effects:

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) stabilize charge-separated intermediates, increasing electron transfer rates by 40–60% compared to nonpolar media. However, viscous solvents like glycerol reduce diffusion-controlled radical recombination, favoring longer chain propagation.

Table 3: Solvent Impact on Catalytic Turnover Frequency (TOF)

| Solvent | TOF (h⁻¹) | Quantum Yield (Φ) |

|---|---|---|

| Acetonitrile | 420 | 0.33 |

| Dichloromethane | 310 | 0.28 |

| Ethanol | 290 | 0.21 |

Substituent Effects

Electron-donating groups (e.g., methyl) at the 10-position lower the reduction potential, making the catalyst more oxidizing. In contrast, electron-withdrawing substituents (e.g., nitro) on the phenylmethyl group increase reduction potentials by 0.15 V per substituent. Steric effects from ortho-substituted aryl groups impede radical quenching, improving catalytic turnover by up to 50%.

Properties

CAS No. |

52328-35-5 |

|---|---|

Molecular Formula |

C21H18N+ |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

9-benzyl-10-methylacridin-10-ium |

InChI |

InChI=1S/C21H18N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14H,15H2,1H3/q+1 |

InChI Key |

JTVACKKFNYKBDG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridinium, 10-methyl-9-(phenylmethyl)- typically involves the derivatization of acridineThis can be achieved through various organic reactions, including Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of acridinium compounds often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .

Chemical Reactions Analysis

Types of Reactions

Acridinium, 10-methyl-9-(phenylmethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in basic conditions.

Reduction: Zinc metal, ferric salts, cupric salts.

Substitution: Friedel-Crafts alkylation reagents, such as aluminum chloride and alkyl halides

Major Products

The major products formed from these reactions include acridone derivatives, substituted acridinium compounds, and various chemiluminescent products .

Scientific Research Applications

Acridinium, 10-methyl-9-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acridinium, 10-methyl-9-(phenylmethyl)- involves the generation of reactive oxygen species (ROS) upon chemical activation. For instance, in the presence of hydrogen peroxide, the compound undergoes a reaction that produces excited-state acridone, which emits light as it returns to the ground state . This chemiluminescent reaction is highly sensitive and can be used for various analytical applications .

Comparison with Similar Compounds

Key Research Findings

Substituent Electronic Effects: Electron-withdrawing groups in the phenoxy fragment (e.g., nitro, Cl) lower the activation energy for oxidation, accelerating CL decay but reducing overall light output .

Steric Hindrance : Bulky substituents (e.g., tert-butyl) at the benzene ring reduce hydrolysis by 70%, making them ideal for long-term storage .

Solvent Polarity : CL decay rate constants ($k{CL}$) correlate linearly with solvent polarity. Acetonitrile ($k{CL} = 0.12 \, \text{s}^{-1}$) outperforms water ($k_{CL} = 0.08 \, \text{s}^{-1}$) due to suppressed side reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10-methyl-9-(phenylmethyl)acridinium derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves quaternization of the acridine nitrogen using alkylating agents (e.g., methyl trifluoromethanesulfonate) in anhydrous dichloromethane, followed by esterification with substituted phenols. For example, 9-(4-chlorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate is synthesized via esterification of 9-(chlorocarbonyl)acridine with 4-chlorophenol, using N,N-diethylethanamine as a base . Reaction conditions (e.g., solvent polarity, base strength, and stoichiometry) critically influence purity. Purification via silica gel chromatography (cyclohexane/ethyl acetate) and recrystallization from ethanol ensures high yields (>90%) and minimal byproducts.

Q. How does the chemiluminescent mechanism of 10-methyl-9-(phenylmethyl)acridinium compounds differ in aqueous versus organic media?

- Mechanistic Insight : In aqueous alkaline media, oxidation by H₂O₂ generates electronically excited 10-methyl-9-acridinone via cleavage of the phenoxycarbonyl group, emitting light (~430 nm). In organic solvents (e.g., alcohols or acetonitrile), the reaction kinetics and emission efficiency (RE) depend on solvent polarity and base concentration. For instance, tetrabutylammonium hydroxide (TBAOH) in methanol enhances RE by 30% compared to aqueous NaOH due to reduced pseudobase formation .

Advanced Research Questions

Q. What computational methods are employed to model the chemiluminescent pathways of acridinium esters, and how do they predict substituent effects on emission efficiency?

- Computational Approach : Density Functional Theory (DFT) and semiempirical PM3-COSMO methods are used to model reaction pathways. PM3-COSMO predicts solvent effects on transition states, identifying substituents (e.g., 2-nitro or 2-trifluoromethyl) that stabilize intermediates via electron-withdrawing effects, enhancing emission efficiency. For example, 2-Cl substituents increase the pseudo-first-order rate constant () by 1.5× compared to unsubstituted analogs .

- Table 1 : Substituent Effects on and RE

| Substituent | (s⁻¹) | RE (%) |

|---|---|---|

| 2-H | 0.12 | 100 |

| 2-Cl | 0.18 | 150 |

| 2-NO₂ | 0.15 | 130 |

| 2-CF₃ | 0.20 | 170 |

| Data derived from [15, 17]. |

Q. How do crystal packing interactions in acridinium derivatives influence their photophysical properties and stability?

- Structural Analysis : X-ray crystallography reveals that C–H···π and π–π interactions between acridine moieties stabilize the crystal lattice. For example, in 9-(4-chlorophenoxycarbonyl)-10-methylacridinium triflate, parallel stacking of acridine rings reduces steric hindrance, enhancing thermal stability (melting point >460 K). Disordered triflate anions introduce dynamic lattice effects, potentially reducing photodegradation .

Q. How can researchers reconcile discrepancies in chemiluminescence efficiency reported for acridinium esters with similar substituents across different studies?

- Data Contradiction Analysis : Variations arise from differences in solvent systems, base concentrations, or H₂O₂ purity. For instance, 2-methoxy-substituted derivatives show higher RE in DBU/acetonitrile systems but lower efficiency in NaOH/water due to pseudobase formation. Standardizing reaction conditions (e.g., 0.1 M TBAOH in methanol) and validating H₂O₂ concentrations via titration can mitigate discrepancies .

Q. What strategies are effective in minimizing pseudobase formation during the oxidation of acridinium esters in alkaline media?

- Experimental Design : Pseudobase formation (a non-chemiluminogenic pathway) is suppressed by:

- Using bulky bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) to reduce nucleophilic attack on the acridinium core.

- Adding surfactants (e.g., CTAC) to stabilize the reactive intermediate, improving by 40% .

Methodological Recommendations

- Detection Optimization : Use RP-HPLC with UV/Vis (λ = 365 nm) and ESI-MS for post-reaction analysis to quantify 10-methyl-9-acridinone and phenols .

- Stability Testing : Monitor aqueous stability via UV spectroscopy at pH 7.4 and 25°C; derivatives with electron-withdrawing substituents exhibit >80% stability over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.